molecular formula C19H17ClN4O3S B2538534 7-chloro-4-methyl-2-[4-(4-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 897487-89-7

7-chloro-4-methyl-2-[4-(4-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B2538534
CAS No.: 897487-89-7
M. Wt: 416.88
InChI Key: HAIMIJUJUZHQSJ-UHFFFAOYSA-N
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Description

7-chloro-4-methyl-2-[4-(4-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by the presence of a benzothiazole ring, a piperazine moiety, and a nitrobenzoyl group. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-4-methyl-2-[4-(4-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Chlorine and Methyl Groups: Chlorination and methylation reactions are carried out to introduce the chlorine and methyl groups at the appropriate positions on the benzothiazole ring.

    Attachment of the Piperazine Moiety: The piperazine moiety is introduced through a nucleophilic substitution reaction, where the benzothiazole derivative reacts with piperazine under basic conditions.

    Addition of the Nitrobenzoyl Group: The final step involves the acylation of the piperazine derivative with 4-nitrobenzoyl chloride in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-chloro-4-methyl-2-[4-(4-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Acylation: The piperazine moiety can undergo further acylation reactions to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF), and bases like sodium hydride (NaH).

    Acylation: Acyl chlorides, bases like triethylamine (TEA).

Major Products

    Reduction of Nitro Group: 7-chloro-4-methyl-2-[4-(4-aminobenzoyl)piperazin-1-yl]-1,3-benzothiazole.

    Substitution of Chlorine: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

7-chloro-4-methyl-2-[4-(4-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.

    Biological Research: Used as a probe to study the interactions of benzothiazole derivatives with enzymes and receptors.

    Industrial Applications: Employed in the development of new materials with specific properties, such as fluorescence or conductivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-chloro-4-methyl-2-[4-(4-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole is unique due to the combination of its benzothiazole ring, piperazine moiety, and nitrobenzoyl group. This unique structure imparts specific biological activities and chemical reactivity, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O3S/c1-12-2-7-15(20)17-16(12)21-19(28-17)23-10-8-22(9-11-23)18(25)13-3-5-14(6-4-13)24(26)27/h2-7H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAIMIJUJUZHQSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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